N,N'-Dioctadecyl-3,4,9,10-perylenedicarboximide

Description

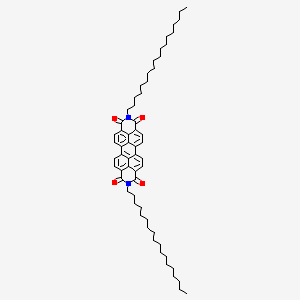

N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide is an organic compound belonging to the class of perylene diimides. These compounds are known for their excellent thermal stability, high electron affinity, and strong absorption in the visible spectrum. N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide is particularly notable for its long alkyl chains, which enhance its solubility in organic solvents and improve its processability in various applications.

Properties

IUPAC Name |

7,18-dioctadecyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H82N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-61-57(63)49-39-35-45-47-37-41-51-56-52(42-38-48(54(47)56)46-36-40-50(58(61)64)55(49)53(45)46)60(66)62(59(51)65)44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43-44H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPVDEHBIATCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCCCCCCCC)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H82N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301129430 | |

| Record name | 2,9-Dioctadecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

895.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25834-02-0 | |

| Record name | 2,9-Dioctadecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25834-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,9-Dioctadecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-dioctadecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with octadecylamine. The reaction is usually carried out in a high-boiling solvent such as quinoline or dimethylformamide at elevated temperatures (around 150-200°C) for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification processes are scaled up accordingly. The use of continuous flow reactors and automated purification systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid derivatives.

Reduction: Reduction reactions can yield perylene-3,4,9,10-tetracarboxylic diimide derivatives.

Substitution: The long alkyl chains can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various perylene diimide derivatives with modified electronic and optical properties, which can be tailored for specific applications.

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

PTCDI-C18 is utilized as an n-type semiconductor in organic field-effect transistors (OFETs). It offers several advantages:

- High Electron Mobility: PTCDI-C18 has been shown to exhibit high electron mobility up to 2.5 cm²/V·s, which is crucial for efficient charge transport in OFETs .

- Stability: Devices fabricated with PTCDI-C18 demonstrate better stability compared to other n-type materials when exposed to air .

Case Study:

A study comparing the performance of PTCDI-C18 and pentacene in OFETs revealed that PTCDI-C18 maintained higher charge carrier mobility and stability under ambient conditions .

| Parameter | PTCDI-C18 | Pentacene |

|---|---|---|

| Electron Mobility (cm²/V·s) | 2.5 | 0.5 |

| Stability | High | Moderate |

Organic Light Emitting Diodes (OLEDs)

In OLED technology, PTCDI-C18 serves as an electron transport layer, enhancing device efficiency:

- Triplet State Management: The compound facilitates efficient triplet harvesting and emission properties, crucial for high-performance OLEDs.

Case Study:

Research indicates that incorporating PTCDI-C18 into OLED architectures significantly improves luminous efficiency and operational stability compared to devices using conventional materials .

Applications in Photovoltaics

PTCDI-C18 has also found applications in organic photovoltaic (OPV) cells:

- Electron Transport Layer: Its role as an electron transport layer helps improve the overall efficiency of OPV devices by facilitating effective charge separation and transport .

Performance Metrics:

Devices utilizing PTCDI-C18 have shown power conversion efficiencies exceeding 10%, making them competitive with traditional silicon-based solar cells.

Sensors

Due to its electronic properties, PTCDI-C18 is being explored for use in sensor technologies:

- Chemical Sensors: Its ability to interact with various chemical species enhances the sensitivity of sensors designed for environmental monitoring .

Thermoelectric Devices

PTCDI-C18's thermoelectric properties make it a candidate for use in thermoelectric generators:

Mechanism of Action

The mechanism of action of N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide involves its ability to transport electrons efficiently due to its high electron affinity and strong absorption in the visible spectrum. The long alkyl chains enhance its solubility and processability, allowing it to form stable thin films and interfaces in various devices. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, facilitating charge transfer and energy conversion processes.

Comparison with Similar Compounds

Similar Compounds

- N,N’-Dioctyl-3,4,9,10-perylenedicarboximide

- N,N’-Dipentyl-3,4,9,10-perylenedicarboximide

- N,N’-Diphenyl-3,4,9,10-perylenedicarboximide

Uniqueness

N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide is unique due to its long octadecyl chains, which provide enhanced solubility and processability compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring high-performance materials with excellent film-forming properties and stability.

Biological Activity

N,N'-Dioctadecyl-3,4,9,10-perylenedicarboximide (often referred to as PTCDI-C18) is a derivative of perylene diimide known for its unique electronic properties and potential applications in organic electronics. Its structure consists of a perylene core with two octadecyl substituents at the nitrogen positions, enhancing its solubility and stability in organic solvents. This compound has garnered attention in various fields, including organic semiconductors, photovoltaics, and biological applications.

Antioxidant Properties

Research has indicated that perylene diimides exhibit significant antioxidant activity. Specifically, PTCDI-C18 has been studied for its ability to mimic superoxide dismutase (SOD), an important enzyme that protects cells from oxidative damage. The antioxidant properties are attributed to the electron-rich nature of the perylene core, which facilitates the reduction of reactive oxygen species (ROS) .

The biological activity of PTCDI-C18 can be linked to several mechanisms:

- Electron Transfer: The compound can participate in electron transfer processes, allowing it to neutralize free radicals effectively.

- Molecular Stability: The bulky octadecyl chains enhance the stability of the compound in biological environments, making it more effective in cellular applications .

- Cellular Uptake: Studies have shown that modifications in the structure of perylene derivatives can influence their cellular uptake and distribution, which is crucial for their biological efficacy .

Case Studies

-

Superoxide Dismutase Mimetic Activity:

A study demonstrated that PEGylated perylene diimides, including PTCDI-C18, exhibit SOD-like activity. The reduction potentials of these compounds were measured, showing two reversible reduction peaks that align with superoxide reduction processes . -

Photovoltaic Applications:

While primarily focused on electronic applications, research has also explored the interaction of PTCDI-C18 with biological systems through photovoltaic effects. The compound's ability to generate charge carriers upon light exposure may have implications for bio-sensing technologies .

Comparative Analysis

To better understand the biological activity of PTCDI-C18 compared to other perylene derivatives, a summary table is provided below:

| Compound Name | Structure Type | Antioxidant Activity | SOD Mimetic Activity | Applications |

|---|---|---|---|---|

| This compound (PTCDI-C18) | Perylene diimide derivative | High | Yes | Organic electronics, Biomedicine |

| N,N'-Dioctyl-3,4,9,10-Perylenedicarboximide (PTCDI-C8) | Perylene diimide derivative | Moderate | Yes | Organic electronics |

| 3,4,9,10-Perylenetetracarboxylic dianhydride | Perylene derivative | Low | No | Organic synthesis |

Future Research Directions

Further investigations into the biological activity of PTCDI-C18 are warranted to explore its potential in therapeutic applications. Key areas for future research include:

- In Vivo Studies: Conducting animal studies to assess the safety and efficacy of PTCDI-C18 in biological systems.

- Mechanistic Studies: Elucidating the precise mechanisms by which PTCDI-C18 exerts its antioxidant effects at the molecular level.

- Formulation Development: Exploring formulations that enhance the bioavailability and targeting capabilities of PTCDI-C18 for specific therapeutic applications.

Q & A

Basic: What synthetic methodologies are used to prepare N,N'-Dioctadecyl-3,4,9,10-perylenedicarboximide, and how is purity validated?

Answer:

PTCDI-C8 is synthesized via condensation of perylene tetracarboxylic dianhydride with octadecyl amines under reflux in imidazole solvent, following protocols analogous to those for shorter alkyl-chain derivatives like ddPDI (N,N’-didodecyl-3,4,9,10-perylenedicarboximide) . Purity is confirmed using high-performance liquid chromatography (HPLC) to ensure >97% homogeneity, supplemented by -NMR for structural verification and mass spectrometry for molecular weight validation. Residual solvents are quantified via thermogravimetric analysis (TGA) .

Basic: How is PTCDI-C8 utilized as a reference standard in photophysical characterization?

Answer:

PTCDI-C8 serves as a benchmark for extinction coefficient () determination in UV-Vis spectroscopy due to its high molar absorptivity ( at ) and stability. For example, in fluorescence quantum yield () measurements, PTCDI-C8 is used as a reference ( in chloroform) to calibrate emission spectra of novel dyes via comparative integration of emission bands .

Advanced: How can solvent delivery protocols control H- vs. J-aggregate formation in PTCDI-C8 self-assembly?

Answer:

H-aggregates (hypsochromic shift) and J-aggregates (bathochromic shift) are selectively formed by tuning solvent diffusion rates. For PTCDI-C8:

- H-aggregates : Achieved by slow chloroform diffusion into methanol (1:10 v/v), producing fibers with blue-shifted emission () and reduced exciton delocalization.

- J-aggregates : Rapid solvent mixing (e.g., spin-casting chloroform/methanol 1:2 v/v) induces staggered stacking, yielding red-shifted emission (). Aggregation pathways are monitored via time-resolved fluorescence and atomic force microscopy (AFM) .

Advanced: What methodologies enable integration of PTCDI-C8 supramolecular nanowires into optoelectronic devices?

Answer:

Nanowire Synthesis : PTCDI-C8 is self-assembled into nanowires via solvent exchange (chloroform to methanol) under sonication, yielding 50–200 nm diameter fibers.

Nanomesh Scaffolding : Nanosphere lithography with reactive ion etching creates Au/Si scaffolds with 100–300 nm pores to align nanowires.

Device Integration : Nanowires are transferred via Langmuir-Blodgett techniques onto scaffolds, followed by thermal annealing (150°C, N) to enhance crystallinity and charge mobility. Photodetectors fabricated this way exhibit responsivity >0.1 A/W at 550 nm .

Advanced: How does thermal annealing impact charge transport in PTCDI-C8-based devices?

Answer:

Annealing at 150–200°C under inert atmosphere removes solvent residues and reorients alkyl chains, reducing grain boundaries. This increases electron mobility () from to , as measured by space-charge-limited current (SCLC) and field-effect transistor (FET) configurations. Annealing also red-shifts absorption edges (by ~20 nm), indicative of enhanced -orbital overlap .

Advanced: What surface-sensitive techniques characterize PTCDI-C8 adsorption on semiconductor substrates?

Answer:

- STM : Reveals monolayer adsorption on Si(100)-(2×1) with row-aligned molecular packing (periodicity ~1.2 nm).

- XPS : Confirms covalent bonding via Si–N linkages (binding energy shift from 398.5 eV to 399.8 eV for N 1s).

- UPS : Measures work function reduction () due to interfacial dipole formation. These findings guide design of organic-inorganic heterojunctions .

Advanced: How does interfacial engineering improve exciton dissociation in PTCDI-C8/Si hybrid systems?

Answer:

Si/nanowire interfaces are modified with ultrathin SiO (1–2 nm) to passivate surface traps. This reduces non-radiative recombination, as evidenced by photoluminescence (PL) lifetime increases from 0.5 ns to 2.5 ns. Transient absorption spectroscopy shows exciton dissociation efficiency >80% in optimized scaffolds, critical for photovoltaic applications .

Advanced: What models describe PTCDI-C8’s electronic switching in molecular gap devices?

Answer:

The resistance-switching behavior is modeled via a -dependent function (), where represents molecular gap width. For PTCDI-C8:

- OFF state (): due to disrupted -conjugation.

- ON state (): via resonant tunneling. Switching thresholds () are derived from current-voltage (-) hysteresis and conductive AFM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.